

Theoretical and Computational Insights into 3-Methoxythiophene-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxythiophene-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **3-Methoxythiophene-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates fundamental physicochemical data, outlines detailed computational methodologies, and presents a synthesis of theoretical and experimental findings to serve as a resource for researchers, scientists, and professionals in drug development. While direct, in-depth computational studies on this specific molecule are not extensively available in public literature, this guide leverages data from closely related thiophene derivatives to provide a robust predictive framework for its molecular properties and potential applications.

Introduction

Thiophene and its derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials. Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them versatile scaffolds in medicinal chemistry. The introduction of substituents, such as methoxy and carbaldehyde groups, can significantly modulate the molecule's steric and electronic characteristics, influencing its biological activity and material

properties. **3-Methoxythiophene-2-carbaldehyde** ($C_6H_6O_2S$) is a substituted thiophene that holds potential as a building block in the synthesis of more complex molecules with desired therapeutic or material science applications. Understanding its structural and electronic properties at a molecular level is crucial for rational drug design and the development of novel functional materials.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the geometric, vibrational, and electronic properties of molecules. These methods allow for the prediction of molecular geometries, vibrational spectra, and the nature of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity and intermolecular interactions. This guide will explore the theoretical framework for studying **3-Methoxythiophene-2-carbaldehyde** and present a summary of its key computed and experimental properties.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **3-Methoxythiophene-2-carbaldehyde** is presented in Table 1. This data has been compiled from various chemical supplier databases and publicly available information.

| Property | Value | Reference(s) |
|---------------------------|--|--------------|
| Molecular Formula | C ₆ H ₆ O ₂ S | [1][2] |
| Molecular Weight | 142.18 g/mol | [1][2] |
| CAS Number | 35134-07-7 | [1][2] |
| Appearance | White to pale cream crystals or powder | [3][4] |
| Melting Point | 76.0-85.0 °C | [3] |
| Boiling Point (Predicted) | 255.8 ± 20.0 °C | [5] |
| Density (Predicted) | 1.240 ± 0.06 g/cm ³ | [5] |
| InChI Key | KGJDTMQUUPIAEF-UHFFFAOYSA-N | [3][4] |
| SMILES | <chem>COC1=C(SC=C1)C=O</chem> | [3][4] |

Theoretical and Computational Methodology

While a specific, comprehensive computational study on **3-Methoxythiophene-2-carbaldehyde** is not readily available, a standard and reliable computational protocol for this class of molecules can be outlined based on established methodologies for thiophene derivatives.

Geometry Optimization

The first step in any computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Protocol:

- Software: Gaussian 09W or similar quantum chemistry package.
- Method: DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.

- **Basis Set:** 6-311++G(d,p) is a suitable choice for providing a good description of electron distribution, including polarization and diffuse functions.
- **Procedure:** The initial molecular structure is drawn using a molecular visualization program like GaussView. A geometry optimization calculation is then performed to find the structure with the minimum energy. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

Vibrational Spectroscopy

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can aid in the assignment of vibrational modes.

Protocol:

- **Software:** Gaussian 09W.
- **Method:** DFT/B3LYP with the 6-311++G(d,p) basis set, performed on the optimized geometry.
- **Analysis:** The calculated vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, they are typically scaled by an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. The potential energy distribution (PED) analysis, using software like VEDA, can be used to provide a detailed assignment of each vibrational mode.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, electronic transitions, and potential as an organic semiconductor.

Protocol:

- **Software:** Gaussian 09W.

- **Method:** The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the DFT/B3LYP/6-311++G(d,p) level of theory.
- **Analysis:** The HOMO-LUMO energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a key parameter that relates to the molecule's excitability and chemical stability. A smaller gap generally indicates a more reactive molecule. Other quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.

Protocol:

- **Software:** Gaussian 09W, with visualization in GaussView or other molecular graphics programs.
- **Method:** The MEP is calculated at the same level of theory used for geometry optimization (DFT/B3LYP/6-311++G(d,p)).
- **Analysis:** The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge delocalization and hyperconjugative interactions.

Protocol:

- **Software:** NBO analysis is typically performed as part of a Gaussian calculation.
- **Method:** The analysis is carried out on the optimized molecular structure.

- Analysis: NBO analysis provides information on the natural atomic charges, hybridization of orbitals, and the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals.

Predicted Molecular Properties (Based on Analogous Compounds)

In the absence of a dedicated computational study on **3-Methoxythiophene-2-carbaldehyde**, we present representative data based on DFT calculations of similar thiophene derivatives. This data should be considered illustrative of the expected properties.

Optimized Molecular Geometry

The optimized geometry of **3-Methoxythiophene-2-carbaldehyde** is expected to be largely planar, with the thiophene ring, methoxy group, and carbaldehyde group lying in approximately the same plane to maximize conjugation. Table 2 presents predicted bond lengths and angles for key structural features, derived from computational studies on related thiophene aldehydes.

| Parameter | Predicted Value (DFT/B3LYP) |
|-----------------------------|-----------------------------|
| Bond Lengths (Å) | |
| C=O (aldehyde) | ~1.21 |
| C-C (aldehyde-ring) | ~1.47 |
| C-O (methoxy) | ~1.36 |
| O-CH ₃ (methoxy) | ~1.43 |
| C-S (thiophene) | ~1.72 - 1.75 |
| C=C (thiophene) | ~1.37 - 1.42 |
| Bond Angles (°) | |
| O=C-H (aldehyde) | ~122 |
| C-C=O (aldehyde) | ~125 |
| C-O-C (methoxy) | ~118 |

Vibrational Frequencies

The calculated vibrational spectrum of **3-Methoxythiophene-2-carbaldehyde** would exhibit characteristic peaks corresponding to its functional groups. Table 3 lists the expected ranges for key vibrational modes based on studies of similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm ⁻¹) |
|---------------------------------|---|
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aldehyde) | 2850 - 2750 |
| C=O stretching (aldehyde) | 1700 - 1680 |
| C=C stretching (thiophene ring) | 1600 - 1400 |
| C-O stretching (methoxy) | 1275 - 1200 (asymmetric) |
| 1075 - 1020 (symmetric) | |
| C-S stretching (thiophene ring) | 800 - 600 |

Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO distributions are crucial for understanding the electronic behavior of the molecule. For **3-Methoxythiophene-2-carbaldehyde**, the HOMO is expected to be delocalized over the electron-rich thiophene ring and the methoxy group, while the LUMO is likely to be concentrated on the electron-withdrawing carbaldehyde group and the thiophene ring.

| Parameter | Predicted Value (DFT/B3LYP) |
|---------------|-----------------------------|
| HOMO Energy | ~ -6.0 to -5.5 eV |
| LUMO Energy | ~ -2.0 to -1.5 eV |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV |

Potential Applications in Drug Development and Materials Science

While specific biological targets for **3-Methoxythiophene-2-carbaldehyde** have not been extensively reported, the thiophene scaffold is present in numerous approved drugs. The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, thiophene-2-carbaldehyde derivatives have been investigated for their antimicrobial and anti-cancer activities. The methoxy group can influence the molecule's lipophilicity and metabolic stability, which are important parameters in drug design.

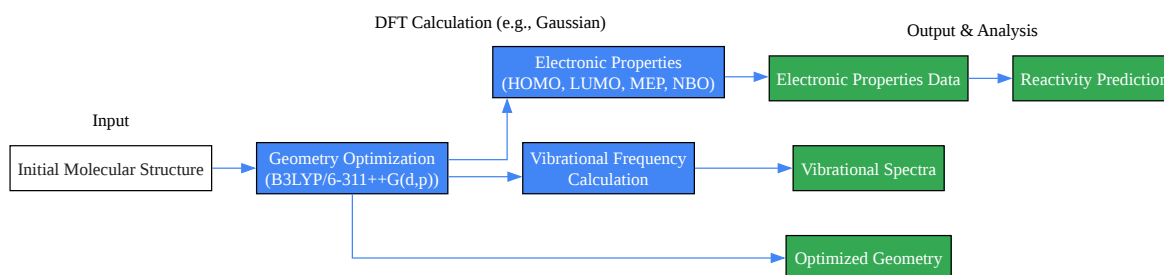
In materials science, substituted thiophenes are building blocks for conductive polymers and organic semiconductors. The electronic properties of **3-Methoxythiophene-2-carbaldehyde**, particularly its HOMO-LUMO gap, suggest its potential as a monomer or a component in the design of new organic electronic materials.

Visualizations

Molecular Structure

Caption: 2D structure of **3-Methoxythiophene-2-carbaldehyde**.

Computational Workflow



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